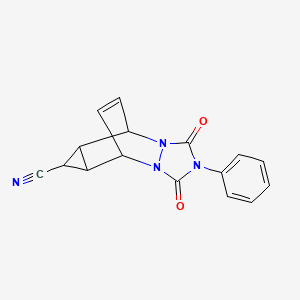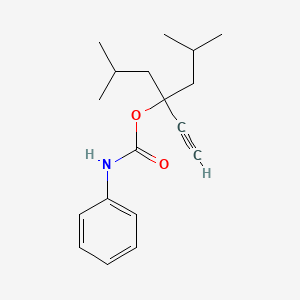![molecular formula C10H24N2O2 B15195474 2,2'-[(6-Aminohexyl)imino]diethanol CAS No. 6324-73-8](/img/structure/B15195474.png)
2,2'-[(6-Aminohexyl)imino]diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 29197 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in different scientific domains.
Análisis De Reacciones Químicas
NSC 29197 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
NSC 29197 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, NSC 29197 is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of NSC 29197 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound. The exact molecular targets and pathways involved may vary depending on the specific application and context in which NSC 29197 is used.
Comparación Con Compuestos Similares
NSC 29197 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The unique properties of NSC 29197, such as its specific reactivity and potential applications, set it apart from other compounds in its class. Some similar compounds include those used in similar chemical reactions or studied for related biological effects.
Propiedades
Número CAS |
6324-73-8 |
|---|---|
Fórmula molecular |
C10H24N2O2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2-[6-aminohexyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C10H24N2O2/c11-5-3-1-2-4-6-12(7-9-13)8-10-14/h13-14H,1-11H2 |
Clave InChI |
HLOWSRILNXDHOJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCN(CCO)CCO)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



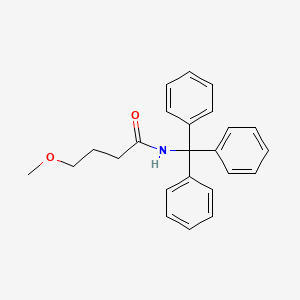
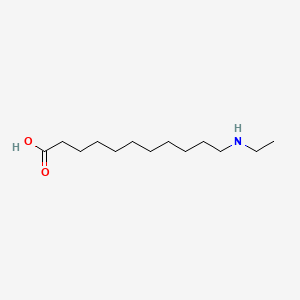
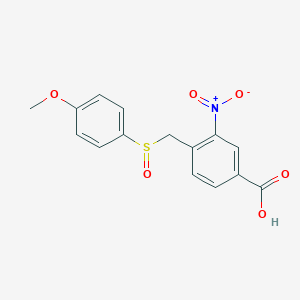

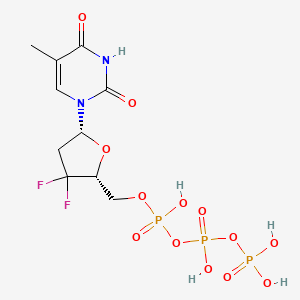
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
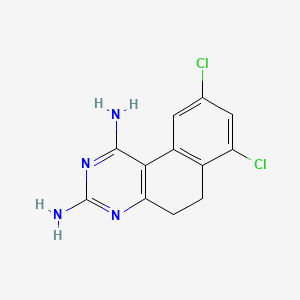
![benzyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-bis(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B15195458.png)

